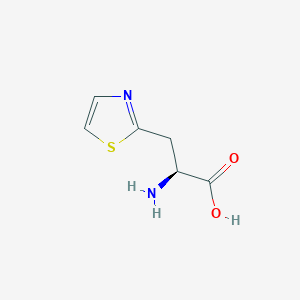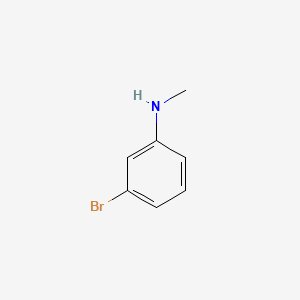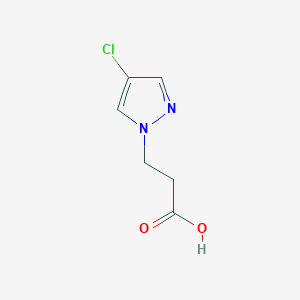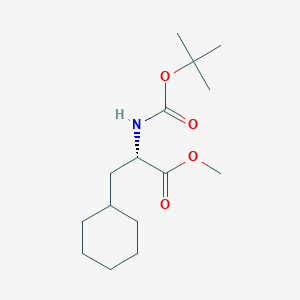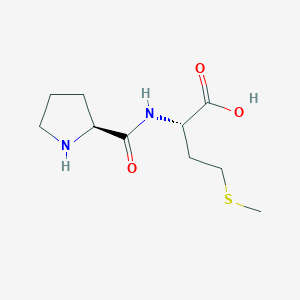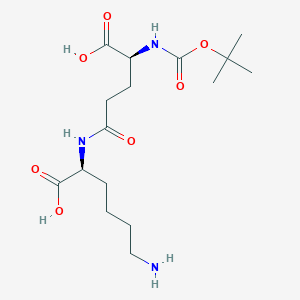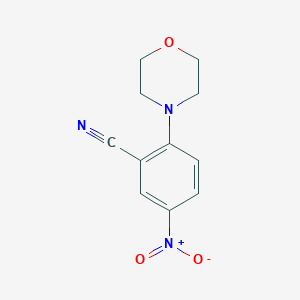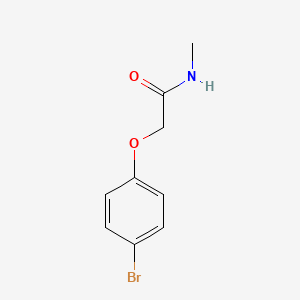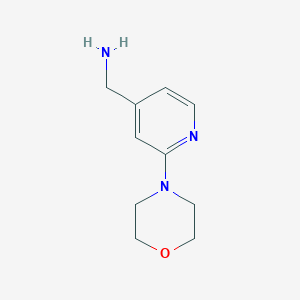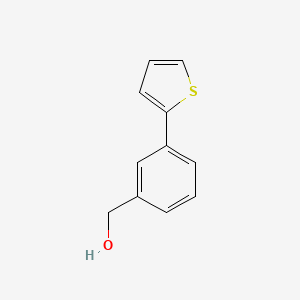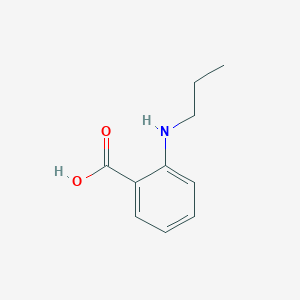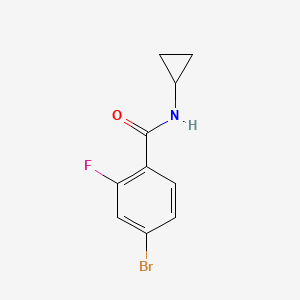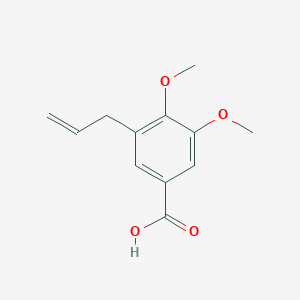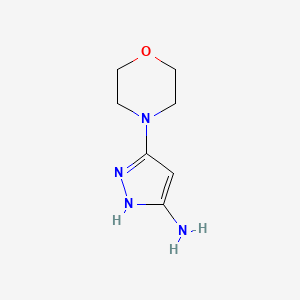
5-モルフォリノ-1H-ピラゾール-3-アミン
説明
5-Morpholino-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a morpholine group at the 5-position and an amine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . The presence of the morpholine ring enhances the compound’s solubility and potential biological activity.
科学的研究の応用
5-Morpholino-1H-pyrazol-3-amine has several applications in scientific research, including:
作用機序
Target of Action
5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between 5-Morpholino-1H-pyrazol-3-amine and its targets needs further investigation.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.
Result of Action
It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that 5-Morpholino-1H-pyrazol-3-amine may have similar effects.
生化学分析
Biochemical Properties
5-Morpholino-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with its targets, which can influence the activity of these biomolecules . For instance, 5-Morpholino-1H-pyrazol-3-amine has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways . By binding to the active site of these enzymes, 5-Morpholino-1H-pyrazol-3-amine can modulate their activity, leading to changes in downstream signaling events.
Cellular Effects
The effects of 5-Morpholino-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 5-Morpholino-1H-pyrazol-3-amine can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of 5-Morpholino-1H-pyrazol-3-amine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 5-Morpholino-1H-pyrazol-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access . This inhibition can lead to a cascade of downstream effects, including changes in cell signaling pathways and gene expression . Additionally, 5-Morpholino-1H-pyrazol-3-amine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene transcription . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Morpholino-1H-pyrazol-3-amine can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, 5-Morpholino-1H-pyrazol-3-amine may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for the use of 5-Morpholino-1H-pyrazol-3-amine in biochemical research.
Dosage Effects in Animal Models
The effects of 5-Morpholino-1H-pyrazol-3-amine vary with different dosages in animal models . At low doses, this compound can exert therapeutic effects by modulating enzyme activity and cell signaling pathways . At higher doses, 5-Morpholino-1H-pyrazol-3-amine may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 5-Morpholino-1H-pyrazol-3-amine.
Metabolic Pathways
5-Morpholino-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity . Understanding the metabolic pathways of 5-Morpholino-1H-pyrazol-3-amine is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 5-Morpholino-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of 5-Morpholino-1H-pyrazol-3-amine can affect its biological activity and interactions with target biomolecules . Additionally, binding proteins can influence the transport and distribution of this compound by modulating its availability and stability .
Subcellular Localization
The subcellular localization of 5-Morpholino-1H-pyrazol-3-amine is an important determinant of its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 5-Morpholino-1H-pyrazol-3-amine can influence its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of 5-Morpholino-1H-pyrazol-3-amine may involve optimized synthetic routes that utilize continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and scalability . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product.
化学反応の分析
Types of Reactions
5-Morpholino-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
3-Aminopyrazole: Lacks the morpholine group, resulting in different solubility and biological activity profiles.
5-Amino-1H-pyrazole: Similar core structure but without the morpholine substitution, leading to variations in reactivity and applications.
Morpholine-substituted pyrazoles: Compounds with different substitution patterns on the pyrazole ring, affecting their chemical and biological properties.
Uniqueness
5-Morpholino-1H-pyrazol-3-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct solubility, reactivity, and biological activity profiles compared to other pyrazole derivatives . This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSLDDVUHUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398985 | |
| Record name | 5-Morpholino-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756814-98-9 | |
| Record name | 5-Morpholino-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


